Cas no 33231-00-4 (Benzenaminium,4-[[4-(dimethylamino)-3-methylphenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-,chloride (1:2))

Benzenaminium,4-[[4-(dimethylamino)-3-methylphenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-,chloride (1:2) structure
33231-00-4 structure
Product Name:Benzenaminium,4-[[4-(dimethylamino)-3-methylphenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-,chloride (1:2)
CAS No:33231-00-4
MF:C27H35Cl2N3
MW:472.492904901505
CID:307157
PubChem ID:9956454
Update Time:2025-04-19

Benzenaminium,4-[[4-(dimethylamino)-3-methylphenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-,chloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • Benzenaminium,4-[[4-(dimethylamino)-3-methylphenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-,chloride (1:2)
    • Benzenaminium,4-[[4-(dimethylamino)-3-methylphenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-,c
    • Heptamethyl-p-rosaniline chloride
    • 4-[[4-(dimethylamino)-m-tolyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride
    • Iodine green (C.I. 42556)
    • 33231-00-4
    • C.I. 42556
    • CHEBI:90179
    • (4-{[4-(dimethylamino)-3-methylphenyl][4-(trimethylazaniumyl)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)(dimethyl)ammonium dichloride
    • NSC 8673
    • [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride
    • 4-((4-(Dimethylamino)-m-tolyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N,N,N-trimethylanilinium dichloride
    • Q27162380
    • CHEMBL3391813
    • Iodine Green
    • EINECS 251-412-4
    • Inchi: 1S/C27H35N3.2ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;;/h9-19H,1-8H3;2*1H/q+2;;/p-2
    • InChI Key: FRCAGVUKJQCWBD-UHFFFAOYSA-L
    • SMILES: [Cl-].[Cl-].[N+](C)(C)(C)C1C=CC(=CC=1)C(C1C=CC(=CC=1)N(C)C)=C1C=CC(C(C)=C1)=[N+](C)C |c:21,t:29|

Computed Properties

  • Exact Mass: 435.9471
  • Monoisotopic Mass: 471.221
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 725
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.2A^2

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 6.25
  • LogP: 1.90270
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd